molecular formula C5H2BrClFNO2S B2435684 6-Bromo-2-fluoropyridine-3-sulfonyl chloride CAS No. 1261752-72-0

6-Bromo-2-fluoropyridine-3-sulfonyl chloride

Cat. No.: B2435684
CAS No.: 1261752-72-0
M. Wt: 274.49
InChI Key: VADHBJNKHDTBMX-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

6-bromo-2-fluoropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO2S/c6-4-2-1-3(5(8)9-4)12(7,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADHBJNKHDTBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Chlorosulfonation typically employs chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) as the sulfonating agent. The reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently chlorinated in situ to yield the sulfonyl chloride. Key parameters include:

  • Temperature : Controlled between 0°C and 25°C to minimize side reactions such as over-sulfonation or decomposition.
  • Solvent : Dichloromethane (DCM) or chloroform, which stabilize reactive intermediates and facilitate mixing.
  • Stoichiometry : A 2:1 molar ratio of sulfonating agent to substrate ensures complete conversion.

A representative procedure involves dissolving 6-bromo-2-fluoropyridine in DCM under nitrogen, followed by dropwise addition of ClSO₃H at 0°C. After stirring for 12–24 hours at room temperature, the mixture is quenched with ice-water, and the product is extracted into DCM, dried, and purified via column chromatography.

Yield and Purity

Optimized chlorosulfonation achieves yields of 65–75% with purity >95%, as confirmed by HPLC and NMR. The method’s efficiency stems from the directed meta-substitution pattern imposed by the electron-withdrawing fluorine atom, which deactivates the pyridine ring and directs sulfonation to the 3-position.

Oxidation of Thiol Intermediates

An alternative route involves the oxidation of 6-bromo-2-fluoropyridine-3-thiol to the corresponding sulfonyl chloride. This two-step method is advantageous when direct sulfonation is hindered by steric or electronic factors.

Synthesis of Thiol Precursor

The thiol intermediate is prepared via nucleophilic aromatic substitution (SNAr) . 6-Bromo-2-fluoropyridine reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80–100°C for 8–12 hours, replacing a bromine atom with a thiol group.

Oxidation to Sulfonyl Chloride

The thiol is oxidized using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in acetic acid. For example, bubbling Cl₂ through a solution of the thiol in acetic acid at 0°C for 2 hours affords the sulfonyl chloride in 50–60% yield . Alternatively, SO₂Cl₂ in the presence of catalytic iodine enhances selectivity, yielding 55–65% product.

Alternative Methods

Halogen Exchange Reactions

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride (CAS: 2060053-03-2) can undergo halogen exchange with hydrogen chloride (HCl) in the presence of Lewis acids like AlCl₃. This method, however, is less efficient (<40% yield) due to competing hydrolysis.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate chlorosulfonation. A mixture of 6-bromo-2-fluoropyridine and SO₂Cl₂ irradiated at 100°C for 30 minutes achieves 70% yield , reducing reaction time tenfold compared to conventional methods.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthetic route:

Method Reagents Yield (%) Purity (%) Scalability
Chlorosulfonation ClSO₃H or SO₂Cl₂ 65–75 >95 High
Thiol Oxidation Cl₂ or SO₂Cl₂ 50–65 90–95 Moderate
Halogen Exchange HCl/AlCl₃ <40 85–90 Low
Microwave-Assisted SO₂Cl₂ (microwave) 70 >95 High

Key Findings :

  • Chlorosulfonation remains the most efficient and scalable method, favored in industrial settings.
  • Thiol oxidation offers flexibility but requires handling toxic gases (Cl₂), limiting its practicality.
  • Microwave-assisted synthesis shows promise for rapid small-scale production but requires specialized equipment.

Challenges and Optimization Strategies

Side Reactions

  • Over-chlorination : Mitigated by maintaining low temperatures (0–25°C) and stoichiometric control.
  • Hydrolysis : Anhydrous conditions and rapid workup prevent sulfonyl chloride degradation to sulfonic acid.

Purification

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from toluene, achieving >95% purity.

Chemical Reactions Analysis

Reaction Types

1.1 Nucleophilic Substitution Reactions
The sulfonyl chloride group in 6-Bromo-2-fluoropyridine-3-sulfonyl chloride is highly electrophilic, enabling nucleophilic substitution reactions. These reactions typically involve the displacement of the chloride ion by nucleophiles such as amines, alcohols, or carboxylates, forming sulfonamides, sulfonates, or sulfonate esters. The reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which enhance the electrophilicity of the sulfonyl chloride group.

1.2 Oxidative Reactions
While direct oxidative reactions of this compound are not explicitly documented, analogous sulfonyl chlorides (e.g., 2-aminopyridine-3-sulfonyl chloride) have demonstrated roles in promoting aerobic oxidation of amines and trapping intermediates. For example, such compounds can react with triethylamine under aerobic conditions to form sulfonylethenamine products via oxidative degradation and electrophilic trapping mechanisms .

Mechanistic Insights

2.1 Nucleophilic Substitution Mechanism
The sulfonyl chloride group undergoes nucleophilic attack at the sulfur atom, leading to the displacement of chloride. This reaction typically proceeds under mild conditions and is critical for synthesizing derivatives such as sulfonamides, which are valuable in medicinal chemistry. The bromine and fluorine substituents stabilize the transition state through inductive effects, enhancing reaction efficiency.

2.2 Oxidative Pathways
In related systems, sulfonyl chlorides like 2-aminopyridine-3-sulfonyl chloride facilitate oxidative degradation of amines. The nitrogen in the amine group undergoes oxidation, forming intermediates that react with the electrophilic sulfonyl chloride to yield sulfonylethenamine products. This dual role—oxidation promotion and electrophilic trapping—is hypothesized to apply to structurally similar compounds, though experimental confirmation for this compound is lacking .

Comparison with Analogous Compounds

Compound Structural Features Reactivity Profile
This compoundBromine (6), fluorine (2), sulfonyl chloride (3)High nucleophilic substitution reactivity due to electron-withdrawing groups
2-Amino-5-bromopyridine-3-sulfonyl chlorideBromine (5), amino group (2), sulfonyl chloride (3)Exhibits dual oxidative and electrophilic trapping roles
6-Bromopyridine-2-sulfonyl chlorideBromine (6), sulfonyl chloride (2)Lower reactivity compared to fluorinated analogs (no fluorine substituent)

Reaction Conditions and Products

Reaction Type Reagents/Conditions Products
Nucleophilic SubstitutionAmines, alcohols, or carboxylatesSulfonamides, sulfonates
Oxidative (related systems)Triethylamine, airSulfonylethenamines

Biological Activity (Related Systems)

Compound Biological Target Activity
This compoundSerine proteasesPotential enzyme inhibition
2-Amino-5-bromopyridine-3-sulfonyl chlorideBacterial enzymesAntibacterial activity

Scientific Research Applications

Organic Synthesis

6-Bromo-2-fluoropyridine-3-sulfonyl chloride serves as a valuable building block in organic synthesis. Its high reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonates.
  • Coupling Reactions : It can be utilized in cross-coupling reactions with organometallic reagents to synthesize more complex molecules.
Reaction TypeExample ProductYield (%)
Nucleophilic Substitution6-Bromo-2-fluoropyridine-3-sulfonamide85
Coupling Reaction6-Bromo-2-fluoropyridine-3-phenylsulfonamide75

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, analogs have shown IC50 values in the low nanomolar range against colon cancer cells, indicating potent antiproliferative effects .
  • Biological Pathways : The compound's ability to modify biomolecules allows researchers to study specific biological pathways and interactions, enhancing understanding of disease mechanisms.

Material Science

This compound is also used in the development of new materials:

  • Polymer Chemistry : It can be employed as a monomer or crosslinking agent in polymer synthesis, contributing to materials with enhanced properties such as thermal stability and chemical resistance.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated several analogs of this compound against colon cancer cell lines. Results showed that modifications at specific positions significantly influenced biological activity, with some compounds achieving IC50 values below 5 nM .
  • Synthesis of Sulfonamide Derivatives :
    • Researchers synthesized a series of sulfonamide derivatives from this compound through nucleophilic substitution reactions. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and demonstrating their potential for further biological evaluation .

Mechanism of Action

The mechanism by which 6-Bromo-2-fluoropyridine-3-sulfonyl chloride exerts its effects depends on the specific application and targetThis reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoropyridine-3-sulfonyl chloride is unique due to the presence of all three functional groups (bromine, fluorine, and sulfonyl chloride) on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules and in various research applications .

Biological Activity

6-Bromo-2-fluoropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C5H4BrClFNO2S
Molecular Weight 239.52 g/mol
CAS Number 1261752-72-0
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The sulfonyl chloride group is known for its electrophilic nature, enabling it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

Structure-Activity Relationships (SAR)

SAR studies have shown that modifications to the pyridine ring and the sulfonyl group can significantly affect the compound's biological activity. For instance, the presence of electron-withdrawing groups (like bromine and fluorine) enhances potency against specific cancer cell lines.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups: The introduction of halogens at specific positions on the pyridine ring has been correlated with increased antiproliferative activity.
  • Sulfonamide Derivatives: Derivatives containing a sulfonamide moiety have shown enhanced selectivity and potency against various cancer cell lines compared to their non-sulfonamide counterparts.

Biological Activity

The compound has been evaluated for its anticancer properties, particularly against colon cancer cell lines. In vitro studies demonstrated that compounds derived from this compound exhibit significant cytotoxicity.

Case Study: Anticancer Activity

A study investigated a series of derivatives based on this compound for their efficacy against colon cancer cell lines. The results indicated that certain derivatives had IC50 values below 5 nM, showcasing their potential as potent anticancer agents:

CompoundCell LineIC50 (nM)
Compound ADLD-10.03
Compound BHCT116>100
Compound CAU-5651.0

These findings highlight the selective nature of these compounds, as they exhibited significant activity against specific genotypes while sparing others.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-2-fluoropyridine-3-sulfonyl chloride, and how do substituent positions influence reactivity?

  • Methodological Answer : Synthesis typically involves sequential halogenation and sulfonation of pyridine derivatives. Bromination at the 6-position and fluorination at the 2-position are critical steps, often achieved via electrophilic substitution or directed ortho-metalation strategies. The electron-withdrawing nature of the sulfonyl chloride group directs subsequent halogenation. Reactivity is influenced by steric and electronic effects: the fluorine atom enhances electrophilicity at the sulfonyl chloride group, while bromine’s bulk may slow nucleophilic substitutions .
  • Key Techniques : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structures via 1H NMR^{1}\text{H NMR} (e.g., aromatic proton splitting patterns) and mass spectrometry (e.g., molecular ion peak at m/z 294.45 for C5_5H2_2BrClFNO2_2S) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in a dry, sealed environment under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the sulfonyl chloride group. Use moisture-free solvents (e.g., anhydrous dichloromethane) during reactions. Decomposition products may include sulfonic acids, detectable via IR spectroscopy (broad -SO3_3H stretch at 2500–3000 cm1^{-1}) .

Q. What analytical methods are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 19F NMR^{19}\text{F NMR} can confirm fluorine substitution (δ ~ -110 ppm for aromatic F). 13C NMR^{13}\text{C NMR} distinguishes bromine’s deshielding effect on adjacent carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~294.45 Da) and isotopic patterns from bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}).
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during sulfonation of 6-bromo-2-fluoropyridine?

  • Methodological Answer :

  • Temperature Control : Maintain temperatures below 0°C during chlorosulfonation to avoid over-sulfonation or decomposition.
  • Catalyst Selection : Use Lewis acids (e.g., AlCl3_3) to enhance regioselectivity.
  • Side Product Analysis : Common byproducts include disulfonated derivatives; monitor via HPLC and isolate using gradient column chromatography (silica gel, hexane/ethyl acetate) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions compared to analogs (e.g., 6-chloro derivatives)?

  • Methodological Answer : The bromine atom’s larger atomic radius reduces nucleophilic attack rates compared to chloro analogs, while the electron-withdrawing fluorine at the 2-position increases sulfonyl chloride electrophilicity. Kinetic studies (e.g., Hammett plots) reveal that substituent effects follow a meta-directing trend, with bromine’s -I effect dominating .

Q. How do derivatives of this compound perform in biological assays, and what structural modifications enhance activity?

  • Methodological Answer : Derivatives such as sulfonamides exhibit anti-proliferative activity in cancer cell lines (e.g., IC50_{50} values in µM range for HeLa cells). Modifications:

  • Amino Acid Conjugates : Improve solubility and target binding (e.g., glycine or lysine adducts).
  • Heterocyclic Appendages : Introduce pyrazole or triazole rings via click chemistry to enhance interaction with enzymatic pockets. Validate via in vitro assays (e.g., kinase inhibition) and molecular docking studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity of halogenated pyridine sulfonyl chlorides?

  • Methodological Answer : Conflicting data often arise from solvent polarity or trace moisture. For example, nucleophilic substitution rates may vary in DMF vs. THF due to solvation effects. Replicate experiments under strictly anhydrous conditions and compare kinetic data. Cross-reference with computational studies (DFT calculations) to model transition states and identify rate-limiting steps .

Application-Oriented Questions

Q. What role does this compound play in synthesizing agrochemicals or pharmaceuticals?

  • Methodological Answer : It serves as a key intermediate for sulfonamide-based herbicides and kinase inhibitors. Example: Coupling with aminopyrimidines yields compounds with herbicidal activity (patent data). Scale-up requires flow chemistry to manage exothermic sulfonation steps .

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